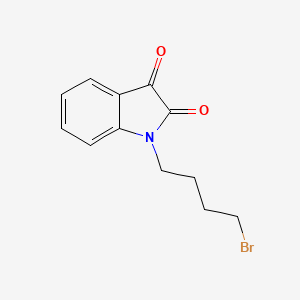
vinyl acetate compound with 2,5-furandione (1:1)
Descripción general
Descripción
vinyl acetate compound with 2,5-furandione (1:1), is a synthetic polymer that combines acetic acid ethenyl ester (vinyl acetate) with 2,5-furandione (maleic anhydride). This compound is known for its unique properties, making it valuable in various industrial and scientific applications. The polymer is characterized by its ability to form strong adhesive bonds and its versatility in chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid ethenyl ester, polymer with 2,5-furandione, typically involves free radical polymerization. The process begins with the polymerization of acetic acid ethenyl ester in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent, like toluene or ethyl acetate, under controlled temperature and pressure conditions. Once the polymerization of acetic acid ethenyl ester is complete, 2,5-furandione is introduced into the reaction mixture. The maleic anhydride reacts with the polymer backbone, forming a copolymer with alternating units of acetic acid ethenyl ester and 2,5-furandione .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. Large reactors equipped with precise temperature and pressure controls are used to ensure consistent product quality. The polymer is then purified through processes such as precipitation, filtration, and drying to obtain the final product in the desired form, whether as a powder, granules, or solution .
Análisis De Reacciones Químicas
Types of Reactions
vinyl acetate compound with 2,5-furandione (1:1), undergoes various chemical reactions, including:
Hydrolysis: The polymer can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of acetic acid and maleic acid derivatives.
Esterification: The polymer can react with alcohols in the presence of an acid catalyst to form esters.
Cross-linking: The polymer can undergo cross-linking reactions with other polymers or cross-linking agents, enhancing its mechanical properties.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Esterification: Alcohols (e.g., methanol, ethanol), sulfuric acid.
Cross-linking: Cross-linking agents like divinylbenzene or glycidyl methacrylate.
Major Products Formed
Hydrolysis: Acetic acid, maleic acid derivatives.
Esterification: Various esters depending on the alcohol used.
Cross-linking: Cross-linked polymer networks with enhanced mechanical strength.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of acetic acid ethenyl ester, polymer with 2,5-furandione, varies depending on its application:
Adhesives: The polymer forms strong adhesive bonds through physical interactions and chemical bonding with substrates.
Drug Delivery: The polymer can encapsulate drugs and release them slowly over time, enhancing bioavailability and reducing side effects.
Tissue Engineering: The polymer provides a scaffold for cell growth and can degrade over time, allowing cells to replace the scaffold.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid ethenyl ester, polymer with ethene:
Acetic acid ethenyl ester, polymer with chloroethene:
Acetic acid ethenyl ester, polymer with sodium ethenesulfonate: Utilized in water treatment and as a dispersant.
Uniqueness
vinyl acetate compound with 2,5-furandione (1:1), stands out due to its ability to undergo various chemical modifications, making it highly versatile. Its strong adhesive properties and compatibility with other polymers make it a valuable material in multiple fields.
Propiedades
Número CAS |
9011-07-8 |
|---|---|
Fórmula molecular |
C8H8O5 |
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
ethenyl acetate;furan-2,5-dione |
InChI |
InChI=1S/C4H2O3.C4H6O2/c5-3-1-2-4(6)7-3;1-3-6-4(2)5/h1-2H;3H,1H2,2H3 |
Clave InChI |
KRWWZDVIEFSIOT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC=C.C1=CC(=O)OC1=O |
Números CAS relacionados |
9011-07-8 133126-36-0 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


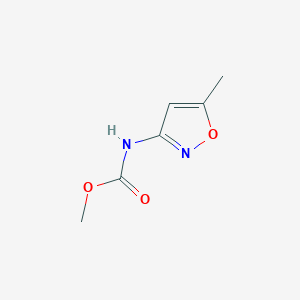
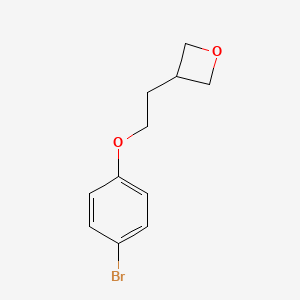

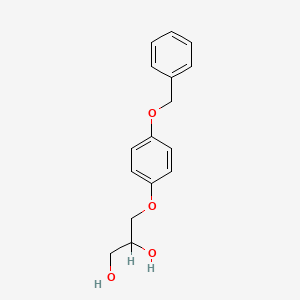
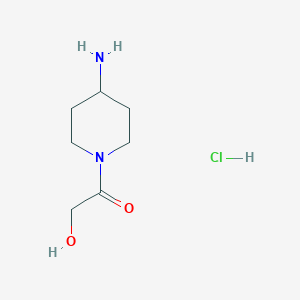
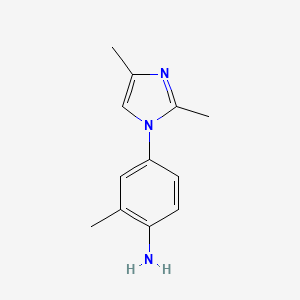
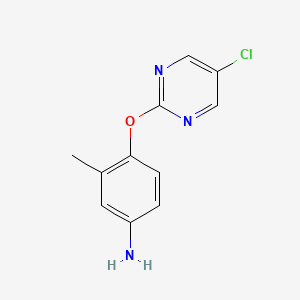
![4-[2-chloroethyl(ethyl)amino]benzoic acid](/img/structure/B8786596.png)


